molecular formula C8H15N B2599288 Bis(cyclopropylmethyl)amine CAS No. 26389-68-4

Bis(cyclopropylmethyl)amine

Cat. No. B2599288
CAS RN: 26389-68-4
M. Wt: 125.215
InChI Key: ZAHWCHOEOKIPLN-UHFFFAOYSA-N
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Description

Bis(cyclopropylmethyl)amine is a chemical compound with the molecular formula C8H15N . It is a derivative of cyclopropylamine, which is an organic compound containing a cyclopropyl group attached to an amine functional group .


Molecular Structure Analysis

The molecular structure of Bis(cyclopropylmethyl)amine is characterized by two cyclopropylmethyl groups attached to a central nitrogen atom . The exact structure details are not available in the current resources.


Physical And Chemical Properties Analysis

Bis(cyclopropylmethyl)amine hydrochloride, a related compound, is a powder with a molecular weight of 161.67 . The specific physical and chemical properties of Bis(cyclopropylmethyl)amine are not detailed in the available resources.

Scientific Research Applications

Intramolecular Amination and Cyclopropane Derivatives

Research on bis(cyclopropylmethyl)amine and related structures has demonstrated its utility in the synthesis of complex organic compounds through intramolecular amination processes. Skvorcova, Grigorjeva, and Jirgensons (2017) explored the generation of 1-amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination of nonclassical cyclopropylmethyl cation, highlighting the versatility of cyclopropane derivatives in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017). This work emphasizes the strategic manipulation of cyclopropane substrates to access structurally complex and functionalized molecules, demonstrating the chemical utility of such frameworks in the generation of novel compounds with potential application in various fields, including pharmaceuticals and materials science.

Catalysis and Ligand Design

The utility of cyclopropylmethylamine derivatives extends into catalysis, particularly in the development of new ligands for transition metal complexes. For example, Zweifel et al. (2009) reported on the synthesis of chiral [Bis(olefin)amine]rhodium(I) complexes, showcasing their application in transfer hydrogenation reactions (Zweifel, Scheschkewitz, Ott, Vogt, & Grützmacher, 2009). These complexes represent a novel class of catalysts with significant potential for the efficient synthesis of chiral molecules, a key challenge in organic chemistry and pharmaceutical manufacturing.

Biomedical Applications

On the biomedical front, Poly(amido-amine)s (PAAs), which are related to bis(cyclopropylmethyl)amine through their backbone structure and synthesis involving primary or secondary amines, have been extensively studied for their biomedical applications. Ferruti, Marchisio, and Duncan (2002) discussed the synthesis, characterization, and various applications of PAAs, highlighting their potential in drug delivery systems, tissue engineering, and as biocompatible materials (Ferruti, Marchisio, & Duncan, 2002). The ability to tailor the properties of PAAs through chemical modification makes them particularly attractive for creating new materials that meet specific biomedical needs.

Photopolymerization Reactivity

In the field of materials science, bis(cyclopropylmethyl)amine and its derivatives have been investigated for their photopolymerization reactivity. Catel, Fischer, Fässler, and Moszner (2016) studied the use of bis(4-methoxybenzoyl)diethylgermane for the photopolymerization of vinylcyclopropanes, demonstrating enhanced reactivity over traditional systems (Catel, Fischer, Fässler, & Moszner, 2016). This research illustrates the potential for developing new photoinitiating systems for advanced polymerization techniques, which are crucial for the fabrication of high-performance materials with diverse applications.

Hydrogen-Bond Donor Catalyst

Lastly, the role of cyclopropylmethylamine derivatives as hydrogen-bond donor catalysts in organic transformations has been explored. Ranga et al. (2021) highlighted the use of bis(amino)cyclopropenium ion as a catalyst in conjugate addition reactions, showcasing the utility of cyclopropylmethylamine derivatives in facilitating organic reactions through non-covalent interactions (Ranga, Ahmad, Nager, Rana, & Vijaya Anand, 2021). This approach opens new avenues for the development of catalysts that operate under mild conditions and offer high selectivity, which is beneficial for the synthesis of complex organic molecules.

properties

IUPAC Name

1-cyclopropyl-N-(cyclopropylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHWCHOEOKIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopropylmethyl)amine

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (1.3 g, 9.35 mmol) in 10 mL dry ether, a solution of N-cyclopentenoyl-ethylamine (1.7 g, 13.3 mmol) in dry ether (10 mL) was added under a nitrogen atmosphere. This reaction was stirred at RT for 8 h and the reaction mixture was then quenched with saturated sodium sulfate solution, filtered, and the precipitate was washed with diethyl ether. The filtrate was concentrated to afford the title amine (0.8 g), yield: 69%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
69%

Synthesis routes and methods II

Procedure details

To a suspension (3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine (0.132 g, 0.224 mmol) in water (2 mL), sodium hydroxide (0.018 g, 0.448 mmol) was added and stirred for 15 min at RT followed by the addition of dichloromethane (2 mL). To this reaction mixture, dimethyl sulphate (0.032 g, 0.26 mmol) was added followed by the addition of tetra butyl ammonium bromide (0.003 g, 0.011 mmol). The reaction was stirred for 1 h. The organic layer was separated from aqueous layer and the aqueous layer was extracted with DCM (3×10 mL), the combined organic layer was washed with brine, dried over sodium sulphate and then concentrated under vacuum to afford the crude residue which was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether to afford (3-{[3,5-bis-trifluoromethyl-benzyl)-(2-methyl-2H-tetrazole-5-yl)-amino]-methyl-}-8-methyl-quinoline-2-yl)-bis-cyclopropylmethyl-amine (0.07 g, 52%).
Name
(3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.032 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four

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